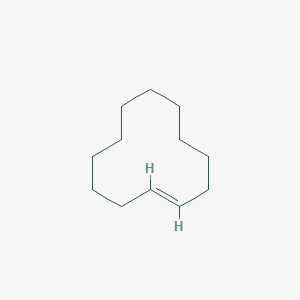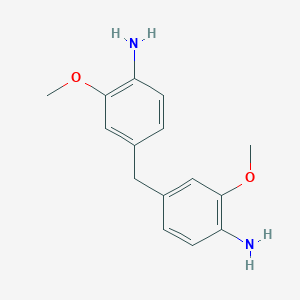
Tin(II) sulfide
Übersicht
Beschreibung
Tin(II) sulfide, also known as stannous sulfide, is a chemical compound composed of tin and sulfur. Its chemical formula is SnS. This compound naturally occurs as the mineral herzenbergite, which is quite rare. This compound is a dark brown or black solid that is insoluble in water but soluble in concentrated hydrochloric acid .
Synthetic Routes and Reaction Conditions:
Direct Combination: this compound can be synthesized by directly combining tin and sulfur.
Liquid Ammonia Solution: At near-room temperature, tin and sulfur can react in a liquid ammonia solution, but this method typically yields a mixture of stannous and stannic sulfide.
Reduction of Stannic Oxide: A more reliable method involves reducing stannic oxide with molten, pure, anhydrous potassium thiocyanate at 450°C.
Industrial Production Methods:
- Industrially, this compound is often produced by reacting tin(II) chloride with hydrogen sulfide gas. This method is preferred due to its efficiency and the purity of the resulting product .
Types of Reactions:
Oxidation: this compound can be oxidized to form tin(IV) sulfide.
Reduction: It can be reduced back to elemental tin under certain conditions.
Substitution: this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and chlorine.
Reducing Agents: Hydrogen gas and other reducing agents can be used to reduce this compound.
Substitution Reagents: Halogens and other reactive non-metals can participate in substitution reactions with this compound.
Major Products:
Oxidation Products: Tin(IV) sulfide and sulfur dioxide.
Reduction Products: Elemental tin and hydrogen sulfide.
Substitution Products: Various tin halides and sulfur-containing compounds.
Wirkmechanismus
Target of Action
Tin(II) sulfide (SnS) primarily targets the electronic and optoelectronic devices due to its unique physicochemical properties . It is a layered semiconductor with a narrow band gap, making it a potential alternative to more toxic metal chalcogenides for various applications .
Mode of Action
this compound interacts with its targets by leveraging its optical, electronic, and mechanical properties . The compound’s interaction with its targets results in changes in the crystal phase, size, thickness, and composition of the material . This precise design and tuning hold excellent potential for utilizing them as crucial components of advanced devices .
Biochemical Pathways
For instance, its high conductivity and pronounced sensitivity to light make it promising for photo-switching, photo-sensing, and photovoltaic applications .
Pharmacokinetics
It’s known that the compound is a dark brown or black solid, insoluble in water but soluble in concentrated hydrochloric acid . These properties may impact its bioavailability and use in various applications.
Result of Action
The molecular and cellular effects of this compound’s action are primarily observed in its applications in electronic and optoelectronic devices . For instance, its high conductivity and light sensitivity make it suitable for use in photo-switching, photo-sensing, and photovoltaic applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s properties can be tuned by varying the ligands oleic acid and trioctylphosphine, suggesting that changes in the chemical environment can impact its shape and functionality . Furthermore, the compound’s action can be influenced by temperature, as its reaction with sulfur at high temperatures can vaporize sulfur, affecting the stoichiometry .
Wissenschaftliche Forschungsanwendungen
Tin(II) sulfide has a wide range of applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
- Tin(IV) sulfide (SnS2)
- Tin selenide (SnSe)
- Tin telluride (SnTe)
- Lead(II) sulfide (PbS)
- Germanium sulfide (GeS)
Comparison:
- Tin(IV) sulfide: Unlike tin(II) sulfide, tin(IV) sulfide has a different oxidation state and crystal structure, leading to different physical and chemical properties.
- Tin selenide and Tin telluride: These compounds have similar structures but different elemental compositions, resulting in varied electronic and optical properties.
- Lead(II) sulfide: This compound is similar in structure but contains lead instead of tin, which significantly alters its toxicity and applications.
- Germanium sulfide: Structurally analogous to this compound, germanium sulfide shares many properties but differs in its elemental composition .
This compound stands out due to its unique combination of properties, making it a valuable material for various advanced applications.
Eigenschaften
IUPAC Name |
sulfanylidenetin | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/S.Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNRRBXCCXDRPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S=[Sn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
SnS, SSn | |
| Record name | tin(II) sulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Tin(II)_sulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid, Dark gray or black solid; [Merck Index] Gray fragments; [Sigma-Aldrich MSDS] | |
| Record name | Tin sulfide (SnS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Stannous sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19886 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
12067-23-1, 1314-95-0 | |
| Record name | Tin sulfide (Sn2S3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12067-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tin sulfide (SnS) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannous sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin sulfide (SnS) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.863 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the chemical formula and molecular weight of Tin(II) sulfide?
A1: this compound has the chemical formula SnS, with a molecular weight of 150.77 g/mol.
Q2: What are the different polymorphs of SnS and how do their properties differ?
A2: SnS exists in two primary polymorphs: orthorhombic (α-SnS) and cubic (π-SnS). α-SnS is the more stable phase at room temperature and possesses a bandgap of around 1.3 eV, ideal for photovoltaic applications. [] π-SnS, on the other hand, exhibits a larger bandgap of 1.5–1.7 eV. []
Q3: How can one distinguish between the different SnS polymorphs experimentally?
A3: Techniques like X-ray diffraction (XRD) and Raman spectroscopy are commonly employed to differentiate between α-SnS and π-SnS. [, ]
Q4: What is the significance of the layered structure of SnS?
A4: The layered structure of SnS, similar to black phosphorus, allows for the tuning of its bandgap by adjusting the material's thickness down to the nanoscale. This property is particularly beneficial for optoelectronic applications. []
Q5: How does the electron density distribution within the SnS unit cell influence its properties?
A5: The electron density distribution, as revealed by Maximum Entropy Method (MEM) analysis, provides insights into the bonding nature and electronic properties of SnS. For instance, the interatomic bonding distances between Sn and S atoms and the corresponding electron densities can be used to understand the material's conductivity and optical characteristics. []
Q6: What are some common methods for synthesizing SnS thin films?
A6: Several methods are employed for SnS thin film synthesis, including:
- Atmospheric Pressure Chemical Vapor Deposition (APCVD): This method utilizes the reaction of precursors like tri-n-butyltin trifluoroacetate with hydrogen sulfide at elevated temperatures (350-600 °C). [, ]
- Aerosol-Assisted Chemical Vapor Deposition (AA-CVD): AA-CVD allows for the deposition of both α-SnS and π-SnS polymorphs by controlling the deposition temperature and utilizing a single-source precursor. [, ]
- Spray Pyrolysis Deposition (SPD): This technique involves spraying a precursor solution onto a heated substrate, enabling the formation of SnS thin films. []
- Magnetron Sputtering: This method uses a plasma to deposit thin films of SnS, often with controlled doping for specific applications. []
Q7: What challenges are associated with synthesizing phase-pure SnS?
A7: Obtaining phase-pure SnS can be challenging due to the potential formation of impurities like tin oxides (SnO2) and other tin sulfides (Sn2S3, SnS2). [] Precise control over reaction parameters and the use of appropriate precursors are crucial for achieving phase purity.
Q8: How does the choice of substrate affect the growth and properties of SnS thin films?
A8: The substrate material can significantly influence the growth rate, morphology, and properties of SnS thin films. For example, using molybdenum (Mo), fluorine-doped tin oxide (FTO), or FTO coated with a thin amorphous-TiOx layer (am-TiOx-FTO) as substrates can lead to variations in the properties of the deposited SnS films. []
Q9: Can the morphology of SnS be controlled during synthesis, and if so, how does this impact its properties?
A9: Yes, the morphology of SnS can be tailored during synthesis. For instance, by varying the ligands used during colloidal synthesis, it is possible to obtain different shapes of SnS nanocrystals, such as squared or hexagonal nanosheets. [, ] These morphological variations can significantly impact the material's optoelectronic properties.
Q10: How stable are SnS surfaces under ambient conditions?
A10: While SnS is inherently a stable compound, its surface is prone to oxidation upon exposure to air. This oxidation can lead to the formation of surface oxides and hydroxides, impacting the material's hydrophobicity and other surface properties. []
Q11: What are the primary applications of SnS?
A11: SnS is being actively researched for applications in:
- Photovoltaics: Its suitable bandgap and high absorption coefficient make it a promising absorber material for thin-film solar cells. [, , , ]
- Photodetectors: The photoconductive properties of SnS make it suitable for fabricating high-performance photodetectors. [, , ]
- Energy Storage: SnS is being explored as an anode material for lithium-ion and sodium-ion batteries due to its high theoretical capacity. [, , , , ]
- Sensors: The material's sensitivity to environmental factors makes it promising for sensing applications. []
Q12: What strategies are being explored to improve the efficiency of SnS-based solar cells?
A12: Several approaches are under investigation, including:
- Doping: Introducing dopants like copper can enhance the acceptor concentration in p-type SnS, leading to improved photocurrent in solar cells. []
- Buffer Layer Optimization: Careful selection and engineering of the buffer layer material, such as zinc oxysulfide (Zn(O,S)), can improve band alignment and enhance device efficiency. [, ]
- Nanostructuring: Fabricating SnS in nanostructured forms like nanoflakes or nanosheets can improve light absorption and charge transport, boosting solar cell performance. [, , ]
Q13: How does the performance of SnS as an anode material for sodium-ion batteries compare to that of lithium-ion batteries?
A13: SnS shows promise as an anode material for both lithium-ion and sodium-ion batteries. While it exhibits high theoretical capacity in both systems, challenges related to volume expansion during cycling need to be addressed. [, , ] Research is ongoing to mitigate these issues and improve the cycling stability of SnS anodes.
Q14: What are the advantages of using SnS over other materials in its various applications?
A14: SnS offers several advantages:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


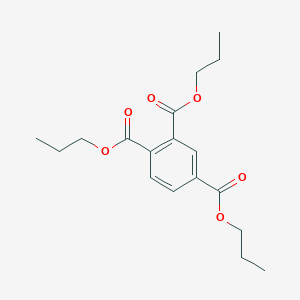
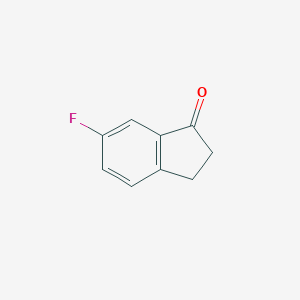
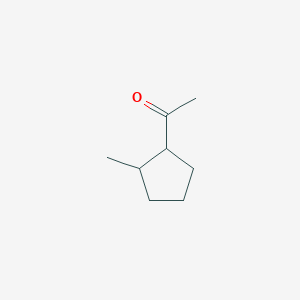
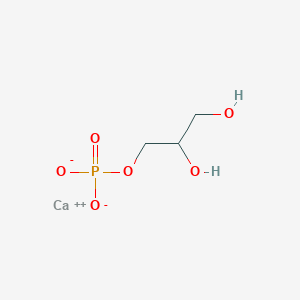
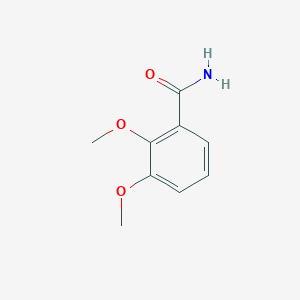
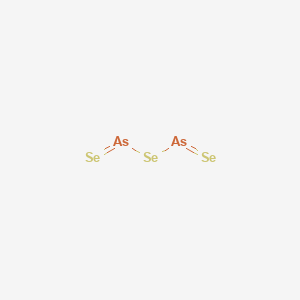
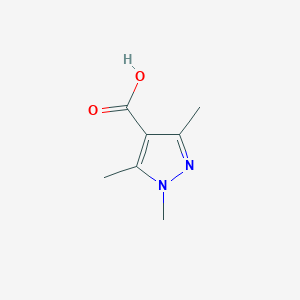
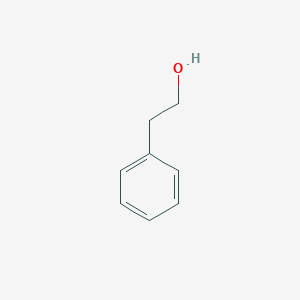

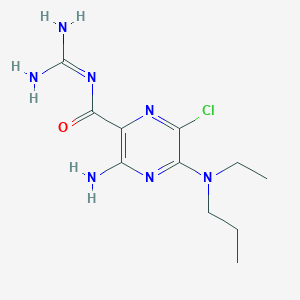

![2-(Furan-2-yl)-6-methylbenzo[d]thiazole](/img/structure/B73343.png)
